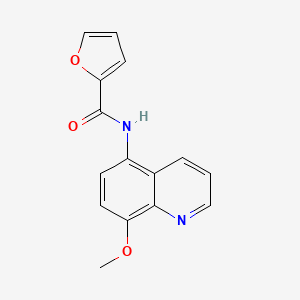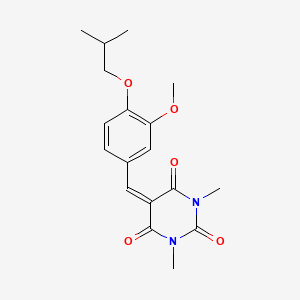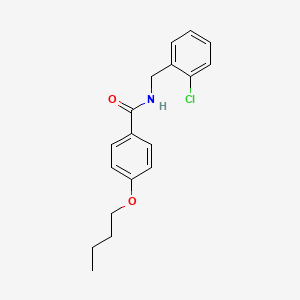
N-(8-methoxyquinolin-5-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-methoxyquinolin-5-yl)furan-2-carboxamide is a heterocyclic compound that combines a quinoline moiety with a furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxyquinolin-5-yl)furan-2-carboxamide typically involves the reaction of 8-methoxyquinoline with furan-2-carboxylic acid or its derivatives. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-(8-methoxyquinolin-5-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the C5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
N-(8-methoxyquinolin-5-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a candidate for anticancer and anti-inflammatory drugs due to its ability to interact with various biological targets.
作用机制
The mechanism of action of N-(8-methoxyquinolin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells, while the furan ring can interact with proteins, modulating their activity. These interactions can lead to the disruption of key biological pathways, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
- N-(2-methoxyquinolin-8-yl)furan-2-carboxamide
- N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
- 3-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide
Uniqueness
N-(8-methoxyquinolin-5-yl)furan-2-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity. The presence of the methoxy group at the 8-position of the quinoline ring can enhance its ability to interact with biological targets, making it a promising candidate for drug development .
属性
IUPAC Name |
N-(8-methoxyquinolin-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-19-12-7-6-11(10-4-2-8-16-14(10)12)17-15(18)13-5-3-9-20-13/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTCUQYBNHCUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC=CO3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B5105360.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5105377.png)
![2-[(4-bromobenzyl)thio]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5105380.png)
![(3S)-1-ethyl-3-methyl-4-{3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-piperazinone](/img/structure/B5105391.png)

![4-[(4-fluorophenyl)sulfonyl]-N-(2-furylmethyl)-1-piperazinecarbothioamide](/img/structure/B5105408.png)


![N-[2-(2,5-dichlorophenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B5105429.png)
![4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5105433.png)
![(5E)-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5105446.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5105454.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5105462.png)
![Ethyl 2-[7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B5105471.png)
